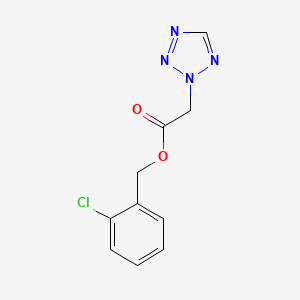![molecular formula C15H18N4O4 B5502319 2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)
2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related compounds involves condensation reactions and other complex chemical processes. For instance, Seck et al. (2020) described the synthesis of mono and bis-substituted asymmetrical compounds involving carbonohydrazide, which is a related component (Seck et al., 2020). Similarly, the synthesis of derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety has been reported, showing the intricate steps involved in the synthesis of such complex molecules (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-hydroxy-2-oxo-1-pyrrolidineacetamide, has been analyzed using X-ray analysis and theoretical quantum mechanical calculations. This gives insights into the spatial arrangement and conformational preferences of such molecules (Bandoli et al., 1985).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds often involve the formation of hydrogen bonds and other interactions. For instance, the synthesis and reactivity of related pyrrolidinyl compounds have been studied, highlighting the different chemical behaviors and potential biological activities (Farouk et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, including crystal structure and conformation, are crucial for understanding their behavior. Geetha et al. (2023) investigated the crystal structure of a related compound, 2-(2-formylphenoxy)acetamide, using X-ray diffraction analysis (Geetha et al., 2023).
Chemical Properties Analysis
The chemical properties, like reactivity and interaction with other molecules, are key to understanding the utility of these compounds. Studies like those conducted by Yele et al. (2021) on 2‐aryloxy‐N‐phenylacetamide derivatives provide insights into their potential antibacterial properties and chemical reactivity (Yele et al., 2021).
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves the preparation of mono and bis-substituted asymmetrical compounds, highlighting the versatility of carbonohydrazide chemistry. The study by Seck et al. (2020) describes the synthesis of a dissymmetrical bis-substituted Schiff base through a condensation reaction of carbonohydrazide and 2-acetylpyridine, followed by a reaction with salicylaldehyde. This process yields compounds characterized by their structural features, including crystal packing stabilized by intramolecular and intermolecular hydrogen bonds, showcasing the potential for diverse applications in material science and pharmaceuticals (Seck et al., 2020).
Potential Therapeutic Applications
Compounds similar to 2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide have been studied for their potential therapeutic applications. Oxiracetam, for instance, shows promise in improving learning and memory in both normal animals and those with cerebral impairment, as discussed by Banfi and Dorigotti (1986). This suggests that structurally related compounds might offer cognitive-enhancing properties, potentially applicable in neurodegenerative diseases and cognitive disorders (Banfi & Dorigotti, 1986).
Future Directions
The future directions in the research of phenoxy acetamide and its derivatives involve the design of new derivatives that could be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to create pharmacologically interesting compounds of widely different composition .
properties
IUPAC Name |
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-13(20)10-23-12-5-3-11(4-6-12)9-17-18-14(21)15(22)19-7-1-2-8-19/h3-6,9H,1-2,7-8,10H2,(H2,16,20)(H,18,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAHYNQHARUZGJ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)
![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)




![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)